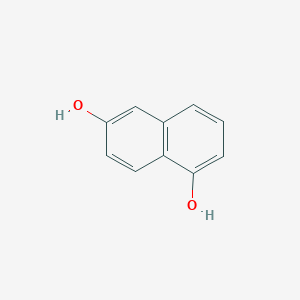

1,6-Dihydroxynaphthalene

Beschreibung

Comparative Studies with 1,8-Dihydroxynaphthalene

Research has explored the comparative aspects of allomelanin mimics derived from the oxidation of various dihydroxynaphthalene isomers, including 1,6-DHN and 1,8-Dihydroxynaphthalene (1,8-DHN). acs.org These studies have revealed a distinct correlation between the redox state dispersion, EPR spin density, visible absorption properties, and the size of the resulting oligomers. acs.org The "blackness" of these DHN allomelanins, which refers to the polymer's ability to absorb light in the visible spectrum, is considered a primary indicator of π-electron complexity. acs.org 1,8-DHN, a fungal metabolite, is particularly noted for its role in the biosynthesis of allomelanins in some Ascomycetes fungi, protecting them from hostile environments. acs.orgnih.gov

Comparative Studies with 2,7-Dihydroxynaphthalene

Comparative Studies with 2,6-Dihydroxynaphthalene

In the synthesis of multicolor emitting carbonized polymer dots (CDs), the structural arrangement of the hydroxyl groups in different DHN isomers, including 1,6-DHN and 2,6-Dihydroxynaphthalene (2,6-DHN), has been shown to significantly affect the emission properties of the resulting CDs. nih.gov Specifically, alterations in the hydroxyl group coordination within the aromatic DHN structure can lead to a notable redshift in the emission wavelength. nih.gov Furthermore, 2,6-DHN is recognized as an important intermediate in the synthesis of various compounds, including those used in organic electronics and nanotechnology. sigmaaldrich.com Its structure allows for resonance-assisted hydrogen bonding, which influences its electronic absorption and reactivity.

Comparative Studies with 2,7-Dihydroxynaphthalene

The oxidation of various DHN isomers, including 1,6-DHN and 2,7-Dihydroxynaphthalene (2,7-DHN), has been a subject of comparative studies to understand the formation of allomelanin mimics. acs.org These investigations highlight how the isomeric position of the hydroxyl groups influences the properties of the resulting polymers. acs.org 2,7-Naphthalenediol has also been evaluated for its use in hair dye formulations, where it acts as a precursor that reacts with primary intermediates to form the final color. europa.eu

Comparative Studies with 1-Naphthol and 2-Naphthol

The microbial oxidation of 1-Naphthol and 2-Naphthol can be used to synthesize different isomers of dihydroxynaphthalene. researchgate.net This process involves the formation of unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic dihydroxynaphthalenes. researchgate.net Research has shown that 1,2-Dihydroxynaphthalene, a metabolite of naphthalene, is a sensitive and specific biomarker for naphthalene exposure, more so than the commonly monitored 1-Naphthol and 2-Naphthol. uzh.ch

Eigenschaften

IUPAC Name |

naphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZQNEVOYIYFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052238 | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-44-0 | |

| Record name | 1,6-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthalenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthalenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Dihydroxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34C30KW024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Role As a Chemical Intermediate in Advanced Materials and Pharmaceuticals

Established Synthetic Routes to this compound

There are several established methods for the synthesis of this compound, also known as naphthalene-1,6-diol.

Caustic Fusion of Naphthalene-1,6-disulfonic Acid

One established industrial method for synthesizing this compound involves the caustic fusion of naphthalene-1,6-disulfonic acid. chemicalbook.inchemicalbook.com This chemical process is conducted at a high temperature of 330°C to yield the target naphthalenediol. chemicalbook.inchemicalbook.com

Conversion of 1-Amino-6-hydroxynaphthalene in the Presence of Aqueous Bisulfite

An alternative synthetic route utilizes the more readily available and cost-effective intermediate, 1-amino-6-hydroxynaphthalene. google.com The process involves heating 1-amino-6-hydroxynaphthalene with an aqueous solution of a water-soluble inorganic bisulfite, such as sodium bisulfite. google.com A molar ratio of 5 to 10 moles of bisulfite for every mole of 1-amino-6-hydroxynaphthalene is used, and the reaction proceeds at a temperature of approximately 95-105°C until the starting material is consumed. google.com Following the initial reaction, the mixture is made alkaline to a pH above 9 and heated to facilitate alkaline hydrolysis and expel ammonia. google.com The final step involves acidification of the reaction mixture to yield this compound. google.com

O-Dimethylation of this compound

The O-dimethylation of this compound (1,6-DHN) is a key transformation for producing 1,6-dimethoxynaphthalene (1,6-DMN), an important fine chemical intermediate. researchgate.netacs.org The reaction is a type of Williamson synthesis where 1,6-DHN is methylated. acs.org

Use of Dimethyl Sulfate (DMS)

The methylation is effectively carried out using dimethyl sulfate (DMS) as the methylating agent in the presence of sodium hydroxide. researchgate.netacs.org The mechanism is a typical SN2 reaction in which a naphthyloxy anion, formed by the deprotonation of 1,6-DHN by NaOH, attacks the carbon atom of DMS. researchgate.net

Influence of Solvents and Sodium Hydroxide Addition Methods

Research into the synthesis of 1,6-DMN has shown that the choice of solvent and the method of adding sodium hydroxide are the most critical factors influencing the yield and purity of the product. researchgate.netacs.org

The method of reactant addition significantly impacts the reaction outcome. Slowly adding the aqueous NaOH solution to a mixture of 1,6-DHN and DMS in a solvent is the preferred method. acs.org This approach minimizes side reactions such as the hydrolysis of DMS and the oxidation of the starting material. acs.org Conversely, adding DMS to an aqueous NaOH solution is considered undesirable. researchgate.net

The choice of solvent also plays a crucial role. Studies have investigated various solvents to optimize the reaction environment. researchgate.net The data below illustrates the effect of different solvents on the reaction's success.

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 99.0 | 98.4 |

| Methanol | 98.1 | 98.1 |

| Acetone | 95.8 | 96.2 |

| n-Hexane | 85.6 | 92.3 |

Optimization of Reaction Parameters (DMS amount, NaOH concentration, reaction time, temperature)

While less critical than solvent choice and NaOH addition method, other reaction parameters have been optimized to ensure high yield and purity. acs.org These factors include the amount of DMS, the concentration of the NaOH solution, the reaction time, and the temperature. researchgate.netacs.org

Amount of Dimethyl Sulfate (DMS): The yield of 1,6-DMN increases with a higher amount of DMS. acs.org However, considering side reactions and material costs, the optimal molar ratio of DMS to 1,6-DHN has been determined to be 2.4. acs.org

Concentration of Sodium Hydroxide (NaOH): A low concentration of NaOH can reduce the rate of DMS hydrolysis but is not favorable for the methylation reaction rate and leads to increased wastewater in large-scale production. acs.org A patent for a similar process specifies using a 16% NaOH aqueous solution. google.com

Reaction Time and Temperature: Reaction time and temperature are considered the least important factors, although they are still relevant for process efficiency. researchgate.netacs.org One optimized procedure involves dripping the NaOH solution over 90 minutes at 45°C, followed by a period of 60 minutes at 65°C to complete the reaction. acs.org The table below shows the effect of reaction temperature and time on the yield of 1,6-DMN.

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 35 | 120 | 91.4 |

| 45 | 90 | 95.8 |

| 55 | 60 | 98.5 |

| 65 | 60 | 99.0 |

An improved process, conducted under a nitrogen atmosphere with sodium dithionite as a reductant additive, can achieve a yield of over 99% and a purity of more than 98%, which can eliminate the need for subsequent purification steps in industrial production. researchgate.netacs.orgacs.org

Role of Reductants (e.g., Na2S2O4) and Inert Atmosphere (N2)

In the synthesis and manipulation of dihydroxynaphthalenes, preventing oxidation is a critical challenge due to the electron-rich nature of the aromatic rings, which makes them susceptible to oxidation, especially in the presence of air and basic conditions. The use of a reductant, such as sodium dithionite (Na₂S₂O₄), and an inert atmosphere, typically nitrogen (N₂), is a key strategy to mitigate this issue.

In the context of reactions involving 1,6-DHN, such as its O-dimethylation to produce 1,6-dimethoxynaphthalene, sodium dithionite has been identified as the most effective reductant. researchgate.net Its primary function is to scavenge dissolved oxygen from the reaction medium, thereby preventing the oxidative degradation of the sensitive dihydroxynaphthalene substrate. This protection is essential for maintaining the integrity of the molecule and ensuring a high yield of the desired product. The reaction's success is further guaranteed by conducting it under a nitrogen atmosphere, which displaces oxygen from the reaction vessel, minimizing the chance of oxidation. researchgate.net Studies have shown that the combination of Na₂S₂O₄ and an N₂ atmosphere is superior for achieving both high yield (>99%) and purity (>98%) in subsequent product formation. researchgate.net Sodium dithionite is also known for its ability to reduce quinones to hydroquinones, a reaction that can be relevant in reversing any minor oxidation of the dihydroxynaphthalene that may occur. beilstein-journals.orgmdpi.comwikipedia.org

Derivatization Reactions of this compound

The hydroxyl groups of this compound provide reactive sites for various derivatization reactions, leading to the formation of compounds with diverse applications, such as azo dye ligands and prenylated natural products.

Formation of Azo Dye Ligands

Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.gov this compound serves as an excellent coupling component for the synthesis of azo dye ligands.

The synthesis of azo dyes from this compound involves an electrophilic aromatic substitution reaction known as azo coupling. nptel.ac.in The process begins with the diazotization of a primary aromatic amine. This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). impactfactor.orgnumberanalytics.com This reaction converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).

The resulting diazonium salt is a weak electrophile that then reacts with the activated aromatic ring of this compound. nptel.ac.in As a phenol derivative, 1,6-DHN is a highly activated coupling component, particularly under alkaline or mildly acidic conditions which enhance its nucleophilicity. numberanalytics.comlkouniv.ac.in New azo compounds have been successfully prepared by coupling the diazonium salts of various amines with this compound. researchgate.netresearchgate.net The coupling reaction typically occurs at the position ortho or para to one of the hydroxyl groups, where the electron density is highest.

Table 1: Examples of Amines Used for Azo Coupling with this compound

| Amine Name | Classification |

| 2-Chloro-4-nitroaniline | Substituted Aniline |

| 2,5-Dichloroaniline | Substituted Aniline |

| 2-Nitroaniline | Substituted Aniline |

| 4-Nitroaniline | Substituted Aniline |

| 4-Chloroaniline | Substituted Aniline |

This table is based on amines mentioned in studies on azo dye synthesis. researchgate.net

Once synthesized, the structure and purity of the azo compounds derived from this compound are confirmed using a suite of analytical techniques. researchgate.netresearchgate.net

Elemental Analysis (C.H.N.S.O): This provides the empirical formula of the compound, confirming the percentage composition of carbon, hydrogen, nitrogen, and other elements, which is then compared against the calculated theoretical values. researchgate.netresearchgate.net

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: Azo compounds are intensely colored, and their UV-Vis spectra show characteristic absorption bands in the visible region, which are useful for confirming their formation and studying their electronic properties. researchgate.netresearchgate.netekb.eg

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. The presence of the azo group (–N=N–), hydroxyl groups (–OH), and aromatic C-H and C=C bonds can be confirmed by their characteristic absorption frequencies. researchgate.netresearchgate.netekb.eg

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, helping to establish the precise structure and connectivity of the aromatic rings and substituents. researchgate.netresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. tandfonline.com

These characterization methods are essential for verifying the successful synthesis of the desired azo dye ligands and for studying their tautomeric equilibria (hydroxyazo-quinone hydrazone forms). researchgate.nettandfonline.com

Coupling with Diazonium Salts of Amines

Prenylation Reactions

Prenylation is a key biosynthetic modification that involves the attachment of isoprenoid chains, such as dimethylallyl, geranyl, or farnesyl groups, to a substrate molecule.

This compound is a known substrate for a class of enzymes called aromatic prenyltransferases (PTases). semanticscholar.org These enzymes catalyze the transfer of a prenyl group from a donor molecule, typically an isoprenoid diphosphate, to the aromatic acceptor.

The prenyltransferase Orf2, from Streptomyces sp. strain CL190, has been shown to catalyze the prenylation of 1,6-DHN. google.com This reaction is Mg²⁺-dependent and displays relaxed substrate specificity, meaning the enzyme can utilize different prenyl donors and aromatic acceptors. researchgate.net When incubated with 1,6-DHN and geranyl diphosphate (GPP, a 10-carbon prenyl donor), Orf2 produces two distinct prenylated products. google.com The enzyme shows the highest activity with GPP, detectable activity with farnesyl diphosphate (FPP, C15), but no activity with dimethylallyl diphosphate (DMAPP, C5).

Another prenyltransferase, HypSc, also demonstrates the ability to prenylate 1,6-DHN. researchgate.net The activity of these enzymes provides a basis for the biocatalytic generation of novel prenylated aromatic compounds. semanticscholar.org The conditions for these enzymatic reactions are generally mild, involving buffered aqueous solutions at controlled pH and temperature.

Table 2: Enzymatic Prenylation of this compound

| Enzyme | Prenyl Donor | Key Conditions | Observation | Source(s) |

| Orf2 | Geranyl Diphosphate (GPP) | 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 25 °C | Formation of two prenylated products (1,6-DHN-P1 and 1,6-DHN-P2) | google.com |

| Orf2 | Farnesyl Diphosphate (FPP) | 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 25 °C | Detectable prenylation activity | |

| Orf2 | Dimethylallyl Diphosphate (DMAPP) | 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 25 °C | No activity observed | |

| HypSc | Geranyl Diphosphate (GPP) | 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 25 °C | PTase activity observed | researchgate.net |

| HypSc | Dimethylallyl Diphosphate (DMAPP) | 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 25 °C | PTase activity observed | researchgate.net |

Regioselectivity of Prenylation (e.g., C2 and C5 geranyl chains)

The enzymatic prenylation of this compound (1,6-DHN) can result in the formation of multiple products depending on the enzyme used. For instance, the prenyltransferase NphB, when incubated with 1,6-DHN and geranyl diphosphate (GPP), yields two primary products. researchgate.net These have been identified as trans-2-geranyl-1,6-DHN and trans-5-geranyl-1,6-DHN, with the former being the major product in a 10:1 ratio. researchgate.net This demonstrates that the enzyme can direct the attachment of the geranyl chain to either the C2 or C5 position of the naphthalene ring. researchgate.net The crystal structure of NphB complexed with 1,6-DHN and a GPP analog has been instrumental in understanding the basis for this regioselectivity. rsc.orgrsc.org The positioning of the 1,6-DHN molecule within the enzyme's active site dictates which carbon atom is presented for alkylation. google.com

| Product | Position of Geranyl Chain | Product Ratio |

|---|---|---|

| trans-2-geranyl-1,6-DHN | C2 | 10 |

| trans-5-geranyl-1,6-DHN | C5 | 1 |

Substrate Specificity for Isoprenoid Diphosphates (DMAPP, GPP, FPP)

Prenyltransferases not only show regioselectivity for the aromatic substrate but also exhibit specificity for the isoprenoid diphosphate donor. The enzyme Orf2, for example, displays a relaxed substrate specificity for aromatic molecules, including 1,6-DHN. researchgate.net When tested with different isoprenoid donors, Orf2 showed the highest activity with geranyl diphosphate (GPP, a C10 molecule). google.comresearchgate.net It also demonstrated detectable activity with farnesyl diphosphate (FPP, a C15 molecule) but no activity with dimethylallyl diphosphate (DMAPP, a C5 molecule). google.comresearchgate.net This indicates a preference for longer isoprenoid chains. Similarly, NphB has been shown to utilize GPP and, to a lesser extent, FPP when 1,6-DHN is the acceptor substrate. nih.gov The ability of these enzymes to accept different isoprenoid donors expands the potential for creating a diverse range of prenylated this compound derivatives. asm.orgbiorxiv.org

| Isoprenoid Diphosphate | Chain Length | Relative Activity |

|---|---|---|

| DMAPP | C5 | No Activity |

| GPP | C10 | Highest |

| FPP | C15 | Detectable |

Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach has been successfully applied to produce prenylated aromatic compounds, including derivatives of this compound. sigmaaldrich.combocsci.com By using prenyltransferases with relaxed substrate specificities, such as NphB, it is possible to generate novel compounds that may not be accessible through purely chemical or biological methods. chemsrc.com For instance, the enzymatic transfer of a geranyl group to 1,6-DHN creates a scaffold that can be further modified chemically. sigmaaldrich.com This strategy allows for the creation of a library of prenylated derivatives with potential applications in various fields. nih.gov

Formation of Naphthophosphacyclophanes

This compound serves as a key building block in the synthesis of macrocyclic compounds known as naphthophosphacyclophanes. rcsi.sciencedntb.gov.ua These molecules are characterized by the presence of a naphthalene unit and phosphorus-containing bridges.

As Bidentate Ligands in Metal Complex Synthesis

Naphthophosphacyclophanes derived from this compound can act as bidentate ligands in the synthesis of metal complexes. rcsi.scienceresearchgate.net The phosphorus atoms in the macrocyclic structure can coordinate to metal centers, leading to the formation of stable complexes. researchgate.net The rigid structure of the cyclophane, with its spatially separated phosphorus atoms, influences the coordination geometry. researchgate.net These ligands have been used to synthesize complexes with various transition metals, including cobalt, nickel, and copper. researchgate.net The resulting metal complexes have potential applications in catalysis and materials science. researchgate.net

Synthesis of Molybdenum(0) Carbonyl Complexes

A specific application of naphthophosphacyclophane ligands derived from this compound is in the synthesis of molybdenum(0) carbonyl complexes. researchgate.netresearchgate.net Binuclear molybdenum(0) carbonyl complexes have been successfully synthesized using these ligands, where the naphthophosphacyclophane contains diethylamide linkers. researchgate.netresearchgate.netogarev-online.ru The physicochemical and spectral properties of these coordination systems have been studied, confirming the coordination of the molybdenum atoms to the phosphorus atoms of the ligand. researchgate.net These complexes are of interest for their potential catalytic activities. rsc.org

Oxidative Polymerization Processes

This compound can undergo oxidative polymerization to form allomelanin-like polymers. acs.orgnih.gov Allomelanins are a class of melanins found in fungi that are derived from nitrogen-free precursors. nih.govnih.gov The polymerization of 1,6-DHN can be initiated through enzymatic or chemical oxidation. acs.org A comparative study of allomelanin mimics derived from different dihydroxynaphthalene isomers, including 1,6-DHN, revealed a correlation between the monomer structure and the properties of the resulting polymer, such as spin density and visible light absorption. acs.orgnih.gov The antioxidant properties of these polymers are linked to the generation and fate of intermediate naphthoxyl radicals. chemistryviews.org

Formation of Oligomeric Intermediates

This compound serves as a monomer in polymerization reactions, leading to the formation of oligomeric intermediates. For instance, the reaction between this compound and formaldehyde results in a mixture of products that includes dimers, trimers, and other oligomers. google.com These oligomeric mixtures are precursors themselves for other materials, such as epoxy resins. google.com

Furthermore, like other dihydroxynaphthalene isomers, 1,6-DHN can undergo oxidation and polymerization catalyzed by enzymes such as laccase, a polyphenol oxidase. researchgate.net This process is fundamental to creating pigment products. A study on various fungi-inspired allomelanin mimics, which included those derived from the oxidation of 1,6-DHN, demonstrated a clear correlation between oligomer size and properties like redox state dispersion and visible absorption. acs.orgnih.gov

Relationship to Allomelanin Biosynthesis

Allomelanins are a class of melanin pigments found in fungi and other microorganisms. acs.orgresearchgate.net One of the primary pathways for their biosynthesis is the 1,8-dihydroxynaphthalene (1,8-DHN) pathway. acs.orgnih.gov This metabolic process begins with the endogenous production of acetyl-CoA and malonyl-CoA, which are used to construct the naphthalene skeleton. acs.orgnih.gov Through a series of enzymatic reactions, this leads to key intermediates such as 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), scytalone, and vermelone, culminating in 1,8-DHN. acs.orgnih.gov This final monomer then undergoes a complex cascade of oxidative polymerization reactions to form the melanin polymer. acs.orgnih.gov

While the most studied pathway involves 1,8-DHN, research into synthetic allomelanin mimics has been conducted using various isomeric dihydroxynaphthalenes, including 1,6-DHN. acs.orgnih.gov A comparative study on these mimics showed that the specific isomer used influences the properties of the resulting polymer. acs.orgnih.gov This suggests that the "blackness" or the ability of the polymer to absorb light across the visible spectrum, is an index of its π-electron complexity, which is influenced by the starting monomer. acs.orgnih.gov

Synthesis of Carbonized Polymer Dots (CDs)

Carbonized polymer dots (CDs) are a class of fluorescent nanoparticles (typically smaller than 10 nm) that have garnered significant interest for their unique optical properties. nih.govresearchgate.net this compound has emerged as a valuable precursor in the controlled synthesis of these advanced materials. nih.govacs.org

Use as Precursor for Multicolor Emitting CDs

Researchers have developed methods to synthesize multicolor CDs with tunable emissions by carefully selecting dihydroxynaphthalene (DHN) isomers as precursors. nih.govacs.org In a specific method, this compound is used to produce green-emitting CDs (g-CDs). nih.govacs.org The synthesis is typically carried out under ethanol-thermal conditions, where a DHN isomer is mixed with a dopant such as L-methionine. nih.govacs.org By using different isomers, CDs with distinct fluorescence properties can be obtained under otherwise identical reaction conditions. nih.govacs.org

| Precursor Isomer | Dopant | Synthesis Condition | Resulting CD Type | Emission Color |

| 1,7-Dihydroxynaphthalene | L-methionine | Ethanol-thermal | b-CDs | Blue |

| This compound | L-methionine | Ethanol-thermal | g-CDs | Green |

| 2,7-Dihydroxynaphthalene | L-methionine | Ethanol-thermal | r-CDs | Red |

This table summarizes the controlled synthesis of multicolor emitting Carbonized Polymer Dots (CDs) using different dihydroxynaphthalene isomers as precursors. Data sourced from nih.govacs.org.

Impact of Hydroxyl Group Coordination on Emission Properties

The emission properties of the synthesized CDs are directly influenced by the molecular structure of the precursor. nih.govacs.org Specifically, the coordination of the hydroxyl groups on the naphthalene ring of the DHN isomer plays a critical role. nih.govacs.orgresearcher.life Structural changes among the isomers lead to a significant and predictable redshift in the emission wavelength of the resulting CDs. nih.govacs.orgresearchgate.net

The progression from 1,7-DHN (blue emission) to 1,6-DHN (green emission) and finally to 2,7-DHN (red emission) demonstrates this effect. nih.gov This phenomenon is attributed to how the structural differences among the DHN precursors influence the degree of oxidation on the surface of the CDs during their formation, which in turn leads to distinct fluorescence properties. nih.govacs.org Analysis has shown that from blue-emitting to red-emitting CDs, the content of C=O groups on the surface gradually increases, indicating a higher degree of oxidation. nih.gov

| CD Type | Precursor Isomer | Optimal Excitation (nm) | Optimal Emission (nm) | Average Size (nm) |

| b-CDs | 1,7-DHN | ~353 | ~428 | 8.04 |

| g-CDs | 1,6-DHN | ~470 | ~532 | 3.70 |

| r-CDs | 2,7-DHN | ~512 | ~602 | 5.01 |

This table details the photoluminescent properties and average sizes of Carbonized Polymer Dots (CDs) synthesized from different dihydroxynaphthalene isomers. Data sourced from researchgate.net.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

A representative, though not fully assigned, ¹H NMR spectrum of 1,6-dihydroxynaphthalene is available, recorded on a Varian A-60 instrument. nih.gov For comparison, the ¹H NMR spectrum of a related compound, 1,2-dihydroxynaphthalene, shows distinct signals corresponding to its specific proton arrangement. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.57 | d | 10.4 | Aromatic H |

| 7.23 | m | Aromatic H |

This data is from a synthetic intermediate involving this compound and may not represent the parent compound directly. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, offering a map of the carbon framework. A ¹³C NMR spectrum for this compound is available from ChemicalBook, though specific peak assignments are not provided. chemicalbook.com Data for a related synthetic product shows characteristic shifts for the naphthalene core carbons. rsc.org The study of Orf2-catalyzed prenylations also utilized ¹³C NMR to confirm the structures of the resulting prenylated naphthalenes. acs.orgasm.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 148.05 | C-O |

| 142.69 | Aromatic C |

| 129.39 | Aromatic C-H |

| 127.96 | Aromatic C-H |

| 121.29 | Aromatic C |

This data is from a synthetic intermediate and may not represent the parent compound directly. rsc.org

¹H NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The mass spectrum of this compound is available through the NIST Chemistry WebBook. nist.gov This spectrum displays the molecular ion peak (M⁺) corresponding to its molecular weight of approximately 160.17 g/mol , along with a pattern of fragment ions that are characteristic of the naphthalene core. nih.govnist.gov This fragmentation pattern is crucial for confirming the identity of the compound.

Mass spectrometry is particularly valuable in the characterization of biosynthetic products. In the study of the prenyltransferase enzyme Orf2, MS was used alongside NMR to identify the products formed from the reaction of this compound with geranyl diphosphate (GPP). nih.gov The analysis confirmed the addition of a single geranyl group to the naphthalene ring. nih.gov Similarly, high-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular formula of monoprenylated products in other studies, supporting their structural elucidation. asm.org The use of techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for the sensitive detection and identification of such products in complex mixtures. researchgate.netresearchgate.net

Electron Ionization Mass Spectrometry

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as naphthalenes. The UV-Vis spectrum of this compound in water shows a broad absorption band with a peak around 350 nm, which is characteristic of its chromophore. nih.gov The suitability of dihydroxynaphthalene isomers for UV/Vis spectroscopy is well-established. sigmaaldrich.com Spectral data is often used to monitor reactions, as seen in studies where UV-Vis spectra of probes and their reaction products are compared. rsc.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 1,6-DHN |

| 1,2-Dihydroxynaphthalene | |

| trans-2-Geranyl-1,6-dihydroxynaphthalene | |

| trans-5-Geranyl-1,6-dihydroxynaphthalene | |

| Geranyl diphosphate | GPP |

| 1,6-Dimethoxynaphthalene | 1,6-DMN |

| Dimethyl sulfate | DMS |

| 1,3,6,8-Tetrahydroxynaphthalene | THN |

| 1,3-Dihydroxynaphthalene | 1,3-DHN |

| 2,7-Dihydroxynaphthalene | 2,7-DHN |

| Flaviolin | |

| 4-Hydroxyphenylpyruvate | 4-HPP |

| Dimethylallyl diphosphate | DMAPP |

| Farnesyl diphosphate | FPP |

| 1,8-Dihydroxynaphthalene | DHN |

| 1,5-Dihydroxynaphthalene | |

| 2,3-Dihydroxynaphthalene | |

| 1,7-Dihydroxynaphthalene | |

| 2,6-Dihydroxynaphthalene | 2,6-DHN |

| 1-Naphthol | |

| 2-Naphthol | |

| 4-(4-aminophenyl)-N-methylpyridinium | |

| Cucurbit drugbank.comuril | CB drugbank.com |

| Neostigmine Methylsulfate | |

| 3-Diethylaminophenol | |

| 2-Nitrosophenol | |

| 4-Amino-3-nitrophenol | |

| 1,2-Dibromoethane | |

| Coumarin | |

| Acetaldehyde | |

| 2,4-Dinitrophenylhydrazine | |

| 2,3-Dimethyl-2,3-dinitrobutane | |

| 1,3-Dinitrobenzene | |

| Rhodamine B | |

| Phenol | |

| Benzoquinone | |

| Dihydroxynaphthalene Dimer | |

| Paxilline | |

| 1,6-Dihydroxyphenazine | |

| Ubiquinone |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. studymind.co.uk By measuring the absorption of infrared radiation at various wavelengths, an IR spectrum is generated, which provides a unique molecular "fingerprint". studymind.co.uk For this compound (C₁₀H₈O₂), the IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

The gas-phase IR spectrum of this compound, provided by the NIST/EPA Gas-Phase Infrared Database, displays distinct peaks corresponding to the vibrations of its chemical bonds. nist.gov The presence of hydroxyl (-OH) groups is typically indicated by a broad and strong absorption band in the region of 3230-3550 cm⁻¹. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the hydroxyl groups are expected in the 1000-1200 cm⁻¹ range.

Various sampling techniques can be employed to obtain the IR spectrum of this compound. These include preparing a KBr-pellet of the solid sample or using Attenuated Total Reflectance (ATR). nih.gov The choice of technique can influence the appearance of the spectrum, but the key absorption bands remain consistent for identification purposes.

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description of Absorption |

| O-H (hydroxyl) | 3230-3550 | Strong, broad trough |

| Aromatic C-H | >3000 | Stretching vibrations |

| Aromatic C=C | 1400-1600 | Ring stretching vibrations |

| C-O (hydroxyl) | 1000-1200 | Stretching vibrations |

This table provides a generalized representation of expected IR absorption bands. Actual peak positions can vary slightly depending on the sample preparation and instrument.

Thin-Layer Chromatography (TLC) for Product Detection

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for separating mixtures, monitoring reaction progress, and assessing the purity of compounds. globalresearchonline.net The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat plate) and a mobile phase (a solvent or mixture of solvents). globalresearchonline.net

In the context of this compound, TLC can be employed to detect its presence in a reaction mixture or to isolate it from other naphthalene derivatives. The separation is based on the polarity of the compounds. Dihydroxynaphthalenes are relatively polar due to the presence of two hydroxyl groups. The choice of the mobile phase is critical for achieving good separation. A solvent system, often a mixture of a non-polar and a polar solvent, is selected to move the components up the plate at different rates.

The position of a compound on a developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound.

For visualization, since this compound is not colored, various methods can be used. Often, TLC plates containing a fluorescent indicator are used, where compounds that absorb UV light appear as dark spots under a UV lamp. Alternatively, staining reagents can be sprayed on the plate to react with the separated compounds and produce colored spots. illinois.edu For instance, reagents that react with phenols can be used to specifically detect dihydroxynaphthalenes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. thermofisher.com This often involves converting the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers. thermofisher.comnih.gov

In the analysis of naphthalene metabolism, GC-MS is instrumental in identifying and quantifying various metabolites, including dihydroxynaphthalenes. nih.govpublisso.de After extraction from a biological matrix (e.g., urine), the metabolites are derivatized and then injected into the gas chromatograph. nih.gov The GC column separates the different derivatized metabolites based on their boiling points and interactions with the stationary phase.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). thermofisher.com The resulting molecular ions and their characteristic fragmentation patterns are detected, providing a mass spectrum that can be used for structural elucidation and confirmation. thermofisher.com The mass spectrum of the TMS derivative of this compound will show a molecular ion peak corresponding to the mass of the derivatized molecule, as well as several fragment ions resulting from the cleavage of specific bonds. nih.gov These fragmentation patterns are highly reproducible and can be compared to spectral libraries for confident identification. thermofisher.com

For example, a study on the determination of dihydroxynaphthalenes in urine utilized GC-MS to analyze the trimethylsilyl derivatives of these compounds. nih.gov This method allowed for the sensitive detection and quantification of isomers like 1,2-dihydroxynaphthalene and 1,4-dihydroxynaphthalene, demonstrating the utility of GC-MS in biomarker research for naphthalene exposure. nih.gov Although this study focused on other isomers, the methodology is directly applicable to the analysis of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the structure-property relationships of dihydroxynaphthalenes, including the 1,6-isomer. nih.govresearchgate.net These calculations provide insights into the generation and fate of naphthoxyl radicals, which are key to the antioxidant activity of these compounds. nih.gov For instance, DFT has been used to support the characterization of oligomeric intermediates formed during the oxidative polymerization of DHNs. nih.gov

Hybrid quantum mechanical and molecular mechanical (QM/MM) methods have also been employed to study the interaction of 1,6-dihydroxynaphthalene within biological systems. nih.gov This approach was used to refine and validate binding conformations of 1,6-DHN in the active site of the Orf2 enzyme against experimental X-ray diffraction data. nih.gov In related compounds, quantum calculations have been performed to determine normal mode coordinates and frequencies, which are essential for interpreting spectroscopic data, such as far-infrared spectra. researchgate.net

Conformational Analysis

The conformational flexibility of this compound is a crucial factor in its interaction with other molecules, particularly in biological contexts. Studies on the prenyltransferase enzyme Orf2 have shown that the electron density and B-factors of 1,6-DHN suggest significant conformational fluctuation within the enzyme's binding site. nih.gov

To understand this flexibility, a two-dimensional potential of mean force was calculated to thoroughly explore its binding and quantitatively evaluate the relative free energies of different binding states. nih.gov This analysis identified three distinct binding states, with the experimentally observed orientation corresponding to the global free energy minimum. nih.gov The other two alternative binding conformations were found to be readily accessible at room temperature (300 K), indicating a dynamic conformational landscape. nih.gov

Binding Studies

The binding of this compound has been explored in detail with the aromatic prenyltransferase Orf2. nih.gov This enzyme exhibits relaxed substrate selectivity, and understanding the binding of inhibitors like 1,6-DHN is key to engineering its function. nih.gov Computational explorations identified three potential binding states for 1,6-DHN within the Orf2 active site. nih.gov

The relative free energies of these states were evaluated, and two alternative binding conformations were validated using a refinement protocol supplemented with a hybrid QM/MM energy function. nih.gov These analyses suggest that hydrogen bonds formed with the amino acid residues Serine 214 and Tyrosine 288 are critical for stabilizing these alternative binding states. nih.gov The existence of these multiple, accessible binding states is believed to be the origin of the selectivity and regioselectivity observed in reactions catalyzed by Orf2. nih.gov

| Finding | Methodology | Key Interacting Residues | Reference |

|---|---|---|---|

| Significant conformational fluctuation in the binding site. | X-ray Diffraction Data (Electron Density and B-factors) | Not specified | nih.gov |

| Identification of three distinct binding states. | Two-dimensional potential of mean force calculation | Not specified | nih.gov |

| The major experimental orientation corresponds to the global free energy minimum. | Free Energy Surface Calculation | Not specified | nih.gov |

| Alternative binding states are stabilized by hydrogen bonds. | QM/MM Refinement | Ser214, Tyr288 | nih.gov |

Hydrogen Bonding Catalysis

While specific studies on this compound as a hydrogen-bonding catalyst are not prevalent, research on the closely related isomer 1,8-dihydroxynaphthalene (1,8-DHN) provides a strong model for this potential function. The hydrogen bond donating ability of such diols can be investigated through NMR experiments, titrating them against hydrogen bond acceptors like triphenylphosphine oxide. researchgate.net Such studies have shown that dihydroxynaphthalenes can be more effective hydrogen bond donors than their monohydroxylated counterparts like 1-naphthol. researchgate.net This enhanced ability allows them to act as effective catalysts in reactions such as the Friedel-Crafts-type addition of indole to trans-β-nitrostyrene. researchgate.net Computational studies are often used to provide a rationale for the observed catalytic activity, linking the electronic structure to the catalytic function. researchgate.net

Structure-Property Relationships

The arrangement of the two hydroxyl groups on the naphthalene core of this compound is fundamental to its chemical properties, most notably its antioxidant power.

A systematic analysis of dihydroxynaphthalene isomers has revealed a clear link between the position of the hydroxyl groups and the compound's antioxidant efficacy. nih.govchemistryviews.org A higher antioxidant power is associated with an α-substitution pattern, where at least one hydroxyl group is on a carbon adjacent to the ring fusion (positions 1, 4, 5, or 8). nih.govchemistryviews.org

Consequently, 1,6-DHN, which has one α-hydroxyl group, exhibits greater antioxidant power than isomers with purely β-substitution patterns, such as 2,6-DHN and 2,7-DHN. nih.govresearchgate.netchemistryviews.org This enhanced activity is linked to faster hydrogen atom transfer (HAT) processes. chemistryviews.org This relationship was established through a combination of antioxidant assays (like DPPH and FRAP) and laser flash photolysis experiments. nih.govresearchgate.net

| Compound | Substitution Pattern | Relative Antioxidant Power | Reference |

|---|---|---|---|

| This compound | α,β | Higher | nih.govchemistryviews.org |

| 1,8-Dihydroxynaphthalene | α,α | Higher | nih.govchemistryviews.org |

| 2,6-Dihydroxynaphthalene | β,β | Lower | nih.govchemistryviews.org |

| 2,7-Dihydroxynaphthalene | β,β | Lower | nih.govchemistryviews.org |

Theoretical DFT calculations and experimental techniques like laser flash photolysis have been employed to gain insight into these transient radical species. nih.gov The fate of the naphthoxyl radicals derived from dihydroxynaphthalenes typically involves coupling reactions with other radicals. researchgate.net This process can lead to the formation of dimers and larger oligomers, eventually resulting in the production of melanin-like polymers. researchgate.netacs.org The investigation of these oligomeric intermediates has been crucial in understanding the oxidative polymerization pathway of these compounds. nih.gov

Correlation between α-Substitution Pattern and Antioxidant Power

Prediction of Retention Indices in RPLC-HRMS

The prediction of retention indices (RIs) in Reversed-Phase Liquid Chromatography-High-Resolution Mass Spectrometry (RPLC-HRMS) is a crucial aspect of analytical chemistry, particularly in the identification of compounds in complex mixtures. For dihydroxynaphthalene isomers like this compound, which can be challenging to differentiate based on mass spectra alone, predicted retention indices serve as an additional, valuable identification parameter.

Quantitative Structure-Retention Relationship (QSRR) models are frequently employed to predict the chromatographic retention of small molecules. uliege.be These models establish a mathematical correlation between the molecular structure (represented by calculated descriptors) and the observed retention time. uliege.bemdpi.com The development of robust QSRR models can significantly reduce the time and resources required for experimental determination of retention times. uliege.be

While specific, dedicated QSRR models for the prediction of retention indices for this compound in RPLC-HRMS are not extensively detailed in current literature, the principles of such predictions are well-established. The retention of dihydroxynaphthalene isomers is influenced by factors such as the mobile phase composition and the type of stationary phase. For instance, the choice of organic modifier (e.g., tetrahydrofuran, methanol, or acetonitrile) in the mobile phase can alter the selectivity of separation for dihydroxynaphthalene isomers. chromatographyonline.com

Recent advancements in machine learning have enabled the prediction of retention indices even for structurally unknown chemicals based on their fragmentation patterns from mass spectrometry. nih.gov Such an approach could be particularly beneficial for identifying novel or unexpected derivatives of this compound in metabolomics or environmental samples.

A study on the analysis of seven isomeric dihydroxynaphthalenes, including this compound, using gas chromatography-mass spectrometry (GC-MS) after derivatization, highlights the importance of chromatographic separation for distinguishing between these closely related compounds. researchgate.net Although this study used GC-MS, the underlying principle of separating isomers based on their physicochemical properties is directly applicable to RPLC-HRMS.

Table 1: Factors Influencing Retention of Dihydroxynaphthalene Isomers

| Factor | Description | Reference |

| Mobile Phase Modifier | The type of organic solvent (e.g., THF, MeOH, ACN) affects the selectivity of separation. | chromatographyonline.com |

| Stationary Phase | The chemical nature of the stationary phase interacts differently with the isomers. | chromatographyonline.com |

| Molecular Structure | Small differences in the position of the hydroxyl groups lead to variations in polarity and retention. | researchgate.net |

| Derivatization | Chemical modification of the analytes can alter their chromatographic behavior. | researchgate.net |

In Silico Photochemistry

The study of the photochemical behavior of this compound through computational methods, or in silico photochemistry, provides critical insights into its stability, transformation pathways, and the nature of its excited states. These theoretical investigations are often conducted in conjunction with experimental work to elucidate reaction mechanisms that are otherwise difficult to observe.

A notable study investigated the photochemical behavior of this compound, both as a pure powdered solid and when adsorbed on mineral surfaces like forsterite and anatase, under conditions relevant to astrochemistry. researchgate.netacs.orgnih.gov This research employed Density Functional Theory (DFT) calculations to support experimental findings from Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). nih.gov The results indicated that this compound is susceptible to UV radiation, leading to the formation of free radicals and carbonyl-containing intermediates, suggested to be extended quinone-type structures. researchgate.net

The oxidative polymerization of this compound upon irradiation was observed, highlighting its potential role in the transformation pathways of polycyclic aromatic hydrocarbons (PAHs) under astrochemical conditions. nih.gov The computational part of such studies helps in understanding the electronic structure of the transient species and the energetics of the transformation pathways.

While detailed theoretical studies focusing exclusively on the in silico photochemistry of this compound are not abundant, research on related dihydroxynaphthalene isomers provides a framework for understanding its potential photophysical and photochemical properties. For instance, computational studies on other dihydroxynaphthalenes have been used to analyze their antioxidant properties, which are related to the stability of the radicals formed upon hydrogen atom transfer, a process that can also be initiated by light.

Table 2: Summary of a Photochemical Study on this compound

| Parameter | Finding | Reference |

| Experimental Conditions | UV irradiation of pure solid and adsorbed on forsterite/anatase surfaces. | researchgate.netnih.gov |

| Observed Transformation | Extensive decrease of main vibrational bands and formation of new molecular species. | researchgate.net |

| Proposed Intermediates | Free radicals and carbonyl-containing extended quinone structures. | researchgate.net |

| Computational Method | Density Functional Theory (DFT) calculations. | nih.gov |

| Significance | Proposed as a plausible pathway for the transformation of PAHs under astrochemical conditions. | researchgate.netacs.org |

Biological Activities and Mechanistic Investigations

Antioxidant Properties

The antioxidant capabilities of dihydroxynaphthalenes (DHNs) are of significant interest for applications ranging from biomedical to materials science. chemistryviews.org The position of the hydroxyl groups on the naphthalene ring is a critical determinant of this activity.

The primary mechanism by which 1,6-DHN exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). chemistryviews.org In this process, the dihydroxynaphthalene molecule donates a hydrogen atom to a free radical, thereby neutralizing it and quenching its damaging potential. Studies have shown that a higher antioxidant power and faster HAT processes are associated with an α-substitution pattern, where a hydroxyl group is attached to a carbon atom adjacent to the ring fusion (positions 1, 4, 5, or 8). chemistryviews.orgnih.gov As an α-substituted dihydroxynaphthalene, 1,6-DHN demonstrates a more efficient HAT process compared to its β-substituted counterparts. chemistryviews.orgnih.gov This reactivity is fundamental to its ability to protect against oxidative stress.

The antioxidant potential of 1,6-DHN is best understood through comparison with its isomers and related naphthols. Research combining experimental assays (like DPPH and FRAP) and theoretical studies has provided a clear hierarchy of activity. chemistryviews.orgnih.gov

A comparative analysis shows that dihydroxynaphthalenes with an α-substitution pattern, such as 1,6-DHN and 1,8-DHN, possess a higher antioxidant power than those with a β-substitution pattern, like 2,6-DHN and 2,7-DHN. chemistryviews.orgnih.gov While 1,8-DHN is often cited as the best-performing antioxidant in this class due to its unique hydrogen-bonded peri-hydroxylation pattern, 1,6-DHN still ranks as a potent antioxidant. nih.govnih.gov Both are significantly more effective than the monohydroxylated 1-naphthol and 2-naphthol, which serve as reference compounds. chemistryviews.org

| Compound | Hydroxyl Group Position(s) | Substitution Pattern | Relative Antioxidant Power |

|---|---|---|---|

| 1,8-Dihydroxynaphthalene (1,8-DHN) | 1, 8 | α,α (peri) | Very High |

| 1,6-Dihydroxynaphthalene (1,6-DHN) | 1, 6 | α,β | High |

| 2,6-Dihydroxynaphthalene (2,6-DHN) | 2, 6 | β,β | Lower |

| 2,7-Dihydroxynaphthalene (2,7-DHN) | 2, 7 | β,β | Lower |

| 1-Naphthol (1-HN) | 1 | α | Reference |

| 2-Naphthol (2-HN) | 2 | β | Reference |

This table provides a qualitative comparison based on findings that α-substitution leads to higher antioxidant activity than β-substitution. chemistryviews.orgnih.gov

Comparison with Other Hydroxylated Naphthalenes and Naphthols

Role in Allomelanin Biosynthesis and Related Biological Functions

Allomelanins are a class of nitrogen-free melanin pigments found in fungi and plants. nih.govacs.org The most studied fungal allomelanins are polymers of 1,8-DHN. acs.orgarccjournals.com These natural polymers play crucial roles in protecting organisms from environmental stressors like UV radiation and fungicidal agents. nih.govacs.org

While the primary natural pathway for fungal allomelanin involves the polymerization of 1,8-DHN, scientists have taken inspiration from this process to create synthetic melanin-like materials from other isomers. nih.govacs.org A comparative study on fungi-inspired allomelanin mimics involved the oxidation of several isomeric dihydroxynaphthalenes, including 1,6-DHN, 1,8-DHN, 2,6-DHN, and 2,7-DHN. nih.govacs.org

This research demonstrated a clear correlation between the monomer structure and the properties of the resulting polymer, such as electron paramagnetic resonance (EPR) spin density, visible light absorption, and oligomer size. nih.govacs.org The oxidation of 1,6-DHN produces a synthetic allomelanin mimic whose properties are directly influenced by its unique substitution pattern. These synthetic mimics are being explored for a range of technological applications, leveraging the robust and protective properties characteristic of natural melanins. nih.govacs.org

Protection Against Environmental Stresses (UV, high temperature, desiccation)

Fungal melanins, particularly 1,8-dihydroxynaphthalene (DHN)-melanin, are crucial for protecting fungi against various environmental challenges. apsnet.orgresearchgate.net These pigments are deposited in the fungal cell wall and enhance survival against abiotic stresses like UV radiation, desiccation, and extreme temperatures. apsnet.orgasm.org The robustness of DHN-melanin allows fungi to thrive in hostile environments, including those with high levels of radiation. researchgate.net

Metabolic engineering has demonstrated this protective role. When an amelanotic entomopathogenic fungus, Metarhizium anisopliae, was transformed with DHN-melanin biosynthesis genes from Alternaria alternata, the resulting melanized strain showed significantly greater tolerance to UV irradiation, high temperatures, and desiccation compared to the wild type. asm.orgplos.org While the most studied natural pathway involves the precursor 1,8-DHN, synthetic allomelanin mimics have been created from various isomers, including this compound, to investigate their physicochemical properties. acs.org

Enhanced Virulence in Entomopathogenic Fungi

The production of dihydroxynaphthalene (DHN)-melanin has been linked to increased virulence in entomopathogenic fungi. plos.org A metabolically engineered strain of Metarhizium anisopliae that produces DHN-melanin not only exhibited enhanced stress tolerance but also higher virulence against its insect host, the diamondback moth (Plutella xylostella). plos.orgasm.orgnih.gov

This enhanced virulence is a complex trait influenced by several factors. The melanized transformant showed improved germination rates, better adhesive capability, and more effective appressorium formation, which are all critical stages for successful insect infection. nih.gov Furthermore, the melanin appears to help the fungus overcome the host's immune response. nih.gov Studies with a mutant of Metarhizium lepidiotae also revealed that increased UV tolerance was correlated with increased virulence, suggesting a link between stress resistance and pathogenic capability. researcherslinks.com The transformation of M. anisopliae specifically involved genes for the 1,8-DHN melanin pathway, leading to a reduced time to death for infected larvae compared to the non-melanized wild type. asm.orgasm.org

Antiproliferative Activity of Derivatives (e.g., Hydroxynaphthyl-beta-D-xylosides)

Derivatives of this compound, specifically hydroxynaphthyl-β-D-xylosides, have demonstrated selective antiproliferative activity. acs.orgcsic.es The compound 2-(6-hydroxynaphthyl)-β-D-xylopyranoside, a derivative of this compound, has been shown to selectively inhibit the growth of transformed or tumor-derived cells both in vitro and in vivo, with a lesser effect on normal cells. csic.esresearchgate.netlu.se

This selective activity is dependent on the nature of the aglycon (the non-sugar part of the molecule). acs.orgresearchgate.net Studies comparing 14 isomeric monoxylosylated dihydroxynaphthalenes found that their antiproliferative effects varied significantly across different cell lines. acs.org For instance, while the effect on normal human fetal lung (HFL-1) cells correlated with the compound's polarity, some derivatives showed a distinct and selective antiproliferative effect against transformed T24 bladder cancer cells. acs.org The antiproliferative mechanism is linked to the initiation of glycosaminoglycan (GAG) chain synthesis and, in the case of 2-(6-hydroxynaphthyl)-β-D-xylopyranoside's effect on T24 cells, an increase in apoptosis. acs.orgresearchgate.net

| Compound | Cell Line | Activity/Effect | Source |

|---|---|---|---|

| 2-(6-hydroxynaphthyl)-β-D-xylopyranoside | Transformed Cells (general) | Selectively inhibits proliferation. | csic.es |

| 2-(6-hydroxynaphthyl)-β-D-xylopyranoside | T24 (Bladder Cancer) | Selective antiproliferative effect, accompanied by increased apoptosis. | acs.org |

| 2-(6-hydroxynaphthyl)-β-D-xylopyranoside | HCC70 (Breast Carcinoma) | Exhibits antiproliferative activity. | lu.se |

| 2-naphthyl-β-D-xylopyranoside (inactive control) | T24 (Bladder Cancer) | Inactive, showing the importance of the hydroxyl group. | researchgate.net |

| Isomeric Hydroxynaphthyl-β-D-xylosides | HFL-1 (Normal Lung Fibroblast) | Antiproliferative effect correlated with polarity. | acs.org |

| Isomeric Hydroxynaphthyl-β-D-xylosides | 3T3 SV40 (Transformed) | No clear correlation between polarity and antiproliferative effect. | acs.org |

Metabolite Studies and Biomonitoring of Naphthalene Exposure

Detection in Urine Samples (Human and Animal)

Following exposure to naphthalene, mammals metabolize it into various compounds that are excreted in urine. orst.edu These metabolites, including different isomers of dihydroxynaphthalene (DHN), serve as biomarkers for assessing exposure. orst.edunih.gov However, studies analyzing human urine from both the general population and occupationally exposed workers have found that while several DHN isomers are detectable, this compound was not detected. nih.govresearchgate.netresearchgate.net Specifically, a gas chromatography-mass spectrometry (GC-MS) method developed to quantify seven different DHN isomers could not detect 1,5-DHN or 1,6-DHN in any of the human urine samples analyzed. nih.gov

Comparison with Other Naphthalene Metabolites (e.g., 1,2-DHN, 1-naphthol, 2-naphthol)

When comparing urinary metabolites of naphthalene, significant differences in concentration and prevalence are observed. In humans, 1,2-dihydroxynaphthalene (1,2-DHN) is considered the main DHN metabolite. nih.govunair.ac.id In occupationally exposed workers, the median concentrations of 1,2-DHN were found to be about tenfold higher than those of the traditionally used biomarkers, 1-naphthol and 2-naphthol. nih.govunair.ac.id Due to its high concentrations and sensitivity, 1,2-DHN is proposed as a superior biomarker for monitoring naphthalene exposure compared to the naphthols. researchgate.netunair.ac.id

Other isomers such as 1,4-, 1,7-, 2,6-, and 2,7-DHN have been quantified in a majority of urine samples from exposed individuals, though at much lower concentrations than 1,2-DHN. nih.govunair.ac.id In contrast, 1,6-DHN was not detected in these human biomonitoring studies, placing it outside the group of suitable biomarkers for naphthalene exposure in humans. nih.govresearchgate.net

| Metabolite | Detection Status in Human Urine | Relative Concentration (in exposed workers) | Source |

|---|---|---|---|

| 1,2-Dihydroxynaphthalene (1,2-DHN) | Detected (Main DHN metabolite) | Highest; ~10-fold higher than naphthols. | nih.govresearchgate.netunair.ac.id |

| 1-Naphthol | Detected | Established biomarker, but lower concentration than 1,2-DHN. | nih.govunair.ac.id |

| 2-Naphthol | Detected | Established biomarker, but lower concentration than 1,2-DHN. | nih.govunair.ac.id |

| 1,4-DHN, 1,7-DHN, 2,6-DHN, 2,7-DHN | Detected | Quantified in 61-89% of samples, but at low levels. | nih.govunair.ac.id |

| This compound (1,6-DHN) | Not Detected | N/A | nih.govresearchgate.netresearchgate.net |

Influence on Fish Reproduction and Endocrine Disruption

Certain environmental contaminants, known as endocrine-disrupting chemicals (EDCs), can interfere with the hormonal systems of wildlife, including fish. doi.govnoaa.gov These chemicals can lead to adverse reproductive effects, such as abnormal gonad development and altered reproductive function. doi.gov

Studies have been conducted to assess the potential of various chemicals to act as endocrine disruptors. Research into fish reproduction disruptors has specifically investigated the influence of oxygenated polycyclic aromatic hydrocarbons, a group that includes this compound. nih.gov The impact of these compounds was assessed using histopathological methods to identify changes in fish tissues, particularly those related to reproductive processes. nih.gov Such studies are critical for understanding how chemicals like this compound may contribute to endocrine disruption in aquatic environments. nih.gov

Biomimetic Estrogen Activity

This compound has been identified as a synthetic compound that exhibits biomimetic properties, specifically mimicking the action of estrogen. researchgate.netresearchgate.netplos.orgnih.gov Studies have categorized it as an oxygenated polycyclic aromatic hydrocarbon that can function as a "biomimetic of estrogen". researchgate.netresearchgate.netplos.org This classification stems from observations of its effects on the reproductive systems of fish, where it has been shown to induce responses typically associated with estrogen exposure. The chronic activity of such estrogen mimics is a concern as it could potentially lead to adverse effects on natural fish populations. researchgate.netresearchgate.netplos.org

The estrogenic activity of a compound is its ability to bind to and activate estrogen receptors, thereby initiating a cascade of physiological responses that are normally regulated by endogenous estrogens like 17-β-estradiol. While detailed mechanistic studies on the direct interaction of this compound with estrogen receptors are limited in the available literature, its classification as an estrogen biomimetic is based on its observed physiological effects in vivo.

Disruption of Sex Trait Differentiation

A significant consequence of the estrogenic activity of this compound is its ability to disrupt the normal course of sex trait differentiation. Research using histopathological methods has demonstrated that this synthetic compound can interfere with the development of both primary and secondary sex characteristics in fish. researchgate.netresearchgate.netplos.orgnih.gov

In a study investigating the effects of various oxygenated aromatic hydrocarbons on pikeperch (Sander lucioperca), this compound was shown to disrupt the differentiation of sex traits. researchgate.netplos.orgnih.gov This disruption can have profound implications for the reproductive success and population dynamics of affected species. The interference with the development of primary sex traits relates to the formation of the gonads (testes or ovaries), while the disruption of secondary sex traits can affect characteristics that are important for mating and reproduction.

The following table summarizes the reported biological activities of this compound:

| Biological Activity | Observed Effect | Organism Studied |

| Biomimetic Estrogen Activity | Classified as a synthetic "biomimetic of estrogen" based on its physiological effects. researchgate.netresearchgate.netplos.org | Pikeperch (Sander lucioperca) |

| Disruption of Sex Trait Differentiation | Disrupted the differentiation of primary and secondary sex traits. researchgate.netplos.orgnih.gov | Pikeperch (Sander lucioperca) |

Advanced Applications in Materials Science and Industrial Processes

Dyes, Pigments, and Chemical Intermediates

1,6-Dihydroxynaphthalene serves as a crucial chemical intermediate in the synthesis of various dyes and pigments. Current time information in Bangalore, IN.jk-sci.comthermofisher.com Its aromatic structure and the presence of hydroxyl groups make it a suitable coupling component in the production of azo dyes. researchgate.netsigmaaldrich.com Azo dyes are a significant class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–).

The synthesis of azo dyes typically involves the reaction of a diazonium salt with a coupling agent, such as this compound. The hydroxyl groups on the naphthalene ring activate the molecule for electrophilic aromatic substitution, allowing the diazonium ion to couple with the naphthalene system, forming a colored azo compound. researchgate.net The specific position of the hydroxyl groups on the this compound molecule influences the final color and properties of the dye. Research has demonstrated the preparation of new azo compounds by coupling the diazonium salts of various amines with this compound. sigmaaldrich.com These resulting azo dyes can have applications in various industries, including textiles and plastics. thermofisher.com

Furthermore, this compound is a precursor for other important chemical intermediates. For instance, it can be O-dimethylated using dimethyl sulfate to produce 1,6-dimethoxynaphthalene, a key intermediate in the synthesis of pharmaceuticals and photographic materials. scbt.com The versatility of this compound as a starting material underscores its importance in the broader chemical industry. Current time information in Bangalore, IN.

"Intelligent" Materials (e.g., Molecular Tubes, Liquid Crystalline Polymers)

The class of dihydroxynaphthalenes, including this compound, are considered essential building blocks for "intelligent" materials. iucr.orgresearchgate.netrsc.org These are materials designed to respond to external stimuli in a controlled and predictable manner. One of the most significant applications of dihydroxynaphthalenes in this area is in the synthesis of liquid crystalline polymers (LCPs). rsc.org

While the specific application of this compound in the formation of molecular tubes is not extensively documented, with its isomer 2,6-dihydroxynaphthalene being more commonly cited for this purpose, its role in creating thermotropic liquid crystalline polymers is well-established. Thermotropic LCPs exhibit a liquid crystal phase as the temperature is varied. The rigid, aromatic structure of the naphthalene unit contributes to the formation of the ordered, yet fluid, mesophases that characterize liquid crystals.

Researchers have synthesized banana-shaped molecules, which can form liquid crystal phases, using a this compound central core. These molecules, containing ester linking groups, have been shown to exhibit thermotropic liquid crystalline behavior. The incorporation of the this compound moiety into the polymer backbone influences the thermal properties and the stability of the liquid crystalline mesophase. The ability to form these ordered structures makes LCPs containing this compound derivatives valuable for applications requiring high-performance materials with specific optical and mechanical properties.

Design of Next-Generation Antioxidants

This compound is a subject of research in the design of next-generation antioxidants. Current time information in Bangalore, IN. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The antioxidant properties of dihydroxynaphthalenes are attributed to the ability of their hydroxyl groups to donate a hydrogen atom, thereby neutralizing free radicals.

Comparative studies of different dihydroxynaphthalene isomers have been conducted to understand the relationship between their structure and antioxidant activity. Research indicates that the positioning of the hydroxyl groups on the naphthalene ring significantly impacts the antioxidant power. Specifically, a higher antioxidant capacity and faster hydrogen atom transfer (HAT) processes are associated with an α-substitution pattern, as seen in this compound and 1,8-dihydroxynaphthalene, when compared to isomers with a β-substitution pattern like 2,6- and 2,7-dihydroxynaphthalene.

The key factors governing the antioxidant activity of dihydroxynaphthalenes are the generation and stability of the intermediate naphthoxyl radicals formed during the antioxidant process. The insights gained from studying this compound and its isomers are valuable for the rational design of novel and more efficient antioxidants for various applications, from materials science to the food industry.

Photochemical Transformations and Green Chemistry

This compound is involved in photochemical transformations, which are chemical reactions initiated by the absorption of light. These reactions are of growing interest in the field of green chemistry, as they can offer more sustainable and environmentally friendly synthetic routes compared to traditional chemical methods. Photochemical reactions are often driven by traceless photons, which can lead to cleaner reaction profiles.